molecular formula C44H88NO8P B1239378 1,2-Isostearoylphosphatidylcholine CAS No. 58045-79-7

1,2-Isostearoylphosphatidylcholine

Cat. No.: B1239378
CAS No.: 58045-79-7
M. Wt: 790.1 g/mol
InChI Key: ZYHIHGQPICHMAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-Isostearoylphosphatidylcholine, or 1,2-distearoyl-sn-glycero-3-phosphocholine, is a phospholipid compound commonly used in various scientific and industrial applications. It is a type of phosphatidylcholine, which is a major component of biological membranes. This compound is known for its stability and is often used in the formulation of liposomes and other lipid-based delivery systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Isostearoylphosphatidylcholine can be synthesized through several methods, including chemical synthesis and enzymatic processes. One common method involves the esterification of stearic acid with glycerol, followed by the phosphorylation of the resulting diacylglycerol with phosphocholine. The reaction conditions typically involve the use of catalysts and specific temperature and pH conditions to ensure high yield and purity.

Industrial Production Methods

In industrial settings, this compound is often produced using large-scale chemical synthesis methods. This involves the use of high-purity reagents and advanced purification techniques such as chromatography to obtain the final product. The production process is designed to be efficient and cost-effective, ensuring a consistent supply of high-quality this compound for various applications.

Chemical Reactions Analysis

Types of Reactions

1,2-Isostearoylphosphatidylcholine undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized under certain conditions, leading to the formation of oxidized phospholipids.

    Hydrolysis: The ester bonds in this compound can be hydrolyzed by enzymes such as phospholipases, resulting in the formation of free fatty acids and lysophosphatidylcholine.

    Substitution: this compound can participate in substitution reactions where the phosphocholine headgroup is replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and free radicals.

    Hydrolysis: Enzymatic hydrolysis is typically carried out using phospholipase enzymes under physiological conditions.

    Substitution: Substitution reactions often require specific catalysts and controlled reaction environments.

Major Products Formed

    Oxidation: Oxidized phospholipids.

    Hydrolysis: Free fatty acids and lysophosphatidylcholine.

    Substitution: Modified phospholipids with different headgroups.

Scientific Research Applications

1,2-Isostearoylphosphatidylcholine has a wide range of applications in scientific research, including:

    Chemistry: Used as a model compound for studying lipid behavior and interactions.

    Biology: Employed in the study of cell membranes and lipid-protein interactions.

    Medicine: Utilized in drug delivery systems, particularly in the formulation of liposomes for targeted drug delivery.

    Industry: Used in the production of cosmetics and personal care products due to its emollient properties.

Mechanism of Action

1,2-Isostearoylphosphatidylcholine exerts its effects primarily through its role as a component of biological membranes. It interacts with other lipids and proteins within the membrane, influencing membrane fluidity, permeability, and signaling pathways. The molecular targets of this compound include membrane-bound enzymes and receptors, which it can modulate through its physical and chemical properties.

Comparison with Similar Compounds

Similar Compounds

    1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC): Another phosphatidylcholine with shorter fatty acid chains.

    1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC): Contains unsaturated fatty acid chains, making it more fluid than 1,2-Isostearoylphosphatidylcholine.

Uniqueness

This compound is unique due to its long, saturated fatty acid chains, which confer high stability and low fluidity to membranes. This makes it particularly useful in applications requiring stable lipid bilayers, such as in liposome formulations for drug delivery.

Properties

CAS No.

58045-79-7

Molecular Formula

C44H88NO8P

Molecular Weight

790.1 g/mol

IUPAC Name

2,3-bis(16-methylheptadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C44H88NO8P/c1-40(2)32-28-24-20-16-12-8-10-14-18-22-26-30-34-43(46)50-38-42(39-52-54(48,49)51-37-36-45(5,6)7)53-44(47)35-31-27-23-19-15-11-9-13-17-21-25-29-33-41(3)4/h40-42H,8-39H2,1-7H3

InChI Key

ZYHIHGQPICHMAX-UHFFFAOYSA-N

SMILES

CC(C)CCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCC(C)C

Canonical SMILES

CC(C)CCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCC(C)C

Synonyms

1,2-isostearoyl-sn-glycero-3-phosphocholine
1,2-isostearoylphosphatidylcholine
DiSPC

Origin of Product

United States

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